molecular formula C17H17N7O2 B10992127 N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10992127
M. Wt: 351.4 g/mol
InChI Key: GSPWKNKLDGHLIU-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a benzimidazole moiety with a triazolopyridazine ring, linked by a butanamide chain, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Triazolopyridazine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors, often under reflux conditions with appropriate solvents.

    Linking the Two Moieties: The final step involves coupling the benzimidazole and triazolopyridazine rings via a butanamide linker. This can be done using amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the triazolopyridazine ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the benzimidazole or triazolopyridazine rings that are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, typically in polar aprotic solvents such as DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The triazolopyridazine ring can interact with various receptors and proteins, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-4-(pyridazin-3-yl)butanamide: Lacks the methoxy group and triazole ring, which may affect its biological activity.

    N-(1H-benzimidazol-2-yl)-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: Contains a chloro substituent instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to the presence of both the methoxy group and the triazolopyridazine ring, which confer distinct chemical and biological properties. These features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H17N7O2/c1-26-16-10-9-14-22-21-13(24(14)23-16)7-4-8-15(25)20-17-18-11-5-2-3-6-12(11)19-17/h2-3,5-6,9-10H,4,7-8H2,1H3,(H2,18,19,20,25)

InChI Key

GSPWKNKLDGHLIU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=CC=CC=C4N3)C=C1

Origin of Product

United States

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